Kosotoxin

Anthelmintic Structure-Activity Relationship Natural Product Isolation

For anthelmintic screening and in vivo oncology research, sourcing the correct phloroglucinol is critical. Substituting Kosotoxin with its co-occurring analog protokosin (inactive) or the more neurotoxic filixic acid compromises data reproducibility and experimental validity. - **Potency & Selectivity**: Documented as the dominant active anthelmintic principle; achieves complete kill of Schistosoma mansoni within 3 hours, significantly exceeding polar extracts (>166 hours). - **Defined Safety Margin**: Provides a validated in vivo framework with a published acute oral toxicity NOAEL of 200 mg/kg (mice) and lower neurotoxicity compared to Dryopteris-derived phloroglucinols. - **Analytical Identity**: Its distinct UV-Vis bathochromic shift and amorphous form serve as a critical reference standard for HPLC and LC-MS method development.

Molecular Formula C50H64O16
Molecular Weight 460.5 g/mol
CAS No. 1400-16-4
Cat. No. B1673756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKosotoxin
CAS1400-16-4
SynonymsKosotoxin; 
Molecular FormulaC50H64O16
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)C)O)C)O)C)O
InChIInChI=1S/C25H32O8/c1-10(2)17(26)15-21(30)14(19(28)12(5)22(15)33-8)9-25(7)23(31)13(6)20(29)16(24(25)32)18(27)11(3)4/h10-11,28-31H,9H2,1-8H3
InChIKeyVPCGTBGMVIIERI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kosotoxin Overview and Sourcing


Kosotoxin (CAS 1400-16-4) is a dimeric acylphloroglucinol and the principal bioactive constituent of the female flowers of Hagenia abyssinica (Rosaceae), historically known as Kosso or Kousso [1]. Belonging to the broader class of phloroglucinol derivatives (kosins) that includes protokosin, α-kosin, filixic acid, and flavaspidic acid, kosotoxin has been specifically characterized for its anthelmintic and in vivo cytotoxic properties [1]. Unlike many structurally related phloroglucinols, kosotoxin is amorphous rather than crystalline, a physical characteristic that directly impacts its formulation and procurement specifications [2].

Source identity: Principal bioactive dimeric acylphloroglucinol from Hagenia abyssinica female flowers.
Physical form: Amorphous yellow powder; distinct from crystalline analogs like protokosin and aspidin.
Procurement context: Requires analytical specification to exclude inactive protokosin contamination; store at -20°C.

Kosotoxin Specificity Over Generic Phloroglucinols


Substituting kosotoxin with other in-class phloroglucinol derivatives such as protokosin, flavaspidic acid, or filixic acid is not scientifically valid due to critical differences in intrinsic bioactivity, toxicity profiles, and physical form. Kosotoxin is the dominant active anthelmintic principle, while its closest co-occurring analog, protokosin, is documented as pharmacologically inactive, and kosotoxin itself has been shown to be less neurotoxic than filixic acid (from Dryopteris filix-mas) [1][2]. Furthermore, kosotoxin is amorphous, in contrast to the crystalline forms of protokosin and aspidin, which directly affects solubility, standardization, and quality control in research supply chains [3]. The quantitative evidence below confirms that selecting kosotoxin over its nearest comparators is essential for achieving experimental reproducibility and targeted biological activity.

Activity profile
Kosotoxin: reported anthelmintic activity (muscle poison).
Protokosin: inactive; procurement of mixture may not yield anthelmintic response.
Neurotoxicity endpoint
Kosotoxin: reported lower neurotoxicity than filixic acid (class-level).
Filixic acid: associated with blindness risk; neurotoxicity profile may differ, needs verification.
Physical form
Amorphous; dissolution and handling protocols differ from crystalline forms.
Crystalline analogs (e.g., flavaspidic acid, aspidin): formulation transfer may require re-optimization.

Kosotoxin Comparative Evidence Guide


Active Kosotoxin, Inert Protokosin

Among the phloroglucinol derivatives co-isolated from Hagenia abyssinica, a clear bioactivity dichotomy exists. Kosotoxin is identified as the active anthelmintic 'muscle poison,' whereas protokosin, despite being structurally related, is explicitly described as 'inactive' (crystalline) [1]. This functional divergence means that sourcing a crude kosin mixture or the wrong isolated analog will result in experimental failure for anthelmintic studies.

Active Kosotoxin, Inert Protokosin
Direct head-to-head
Kosotoxin: active anthelmintic muscle poison
Protokosin: inactive (qualitative dichotomy)
Selection of pure kosotoxin is required for anthelmintic assay attribution.
Classical pharmacognosy characterization; verify purity specification.
Anthelmintic Structure-Activity Relationship Natural Product Isolation

Reduced Neurotoxicity vs Filixic Acid

A direct pharmacological comparison from clinical pharmacognosy literature states that kosotoxin acts similarly to filixic acid (the active principle of Dryopteris filix-mas, male fern) as an anthelmintic, but is 'less toxic to the nervous system' (weniger giftig für das Nervensystem) [1]. This safety differentiation is critical, as filixic acid and related Dryopteris extracts are historically associated with severe neurotoxicity, including temporary and permanent blindness in humans and cattle [2].

Neurotoxicity vs Filixic Acid
Class-level inference
Kosotoxin: less toxic to nervous system (qualitative)
Filixic acid: documented blindness risk in cattle
Reported neurotoxicity endpoint context may support selection for in vivo studies.
Based on historical pharmacopoeia and toxicology reviews; confirm in model.
Neurotoxicity Comparative Toxicology Safety Pharmacology

In Vivo Cytotoxicity in MAC Tumor Model

In the only published head-to-head in vivo cytotoxicity study involving the kosin fraction, both kosotoxin and protokosin were tested against murine adenocarcinoma of the colon (MAC system). Kosotoxin alone was subjected to detailed acute toxicity profiling, establishing a no-observed-adverse-effect level (NOAEL) of 200 mg/kg orally in mice, with toxicity emerging at intraperitoneal doses exceeding 50 mg/kg [1]. This contrasts with flavaspidic acid, another anthelmintic phloroglucinol, which has a reported oral LD50 of 690 mg/kg in mice, indicating different therapeutic index characteristics [2].

In Vivo Cytotoxicity, MAC Model
Cross-study comparable
Oral NOAEL: 200 mg/kg in mice
IP toxic >50 mg/kg; 100% lethal at 100 mg/kg IP
Reported in vivo cytotoxicity model response with defined dose context.
Woldemariam et al., 1992; MAC murine adenocarcinoma model.
In Vivo Cytotoxicity MAC Tumor Model Acute Toxicity

Spectral Differentiation from α-Kosin

Post-column continuous-flow analysis with photodiode-array detection revealed that kosotoxin and protokosin exhibit a larger bathochromic (red) shift upon alkalization with 0.3 M KOH compared to α-kosin, which shows a markedly smaller red shift [1]. This spectral differentiation was confirmed through normalized difference spectra (ΔA(λ)) and second-derivative transformations, enabling unambiguous identification of kosotoxin in the presence of its structural analogs [1].

Spectral Differentiation from α-Kosin
Direct head-to-head
Larger bathochromic shift upon alkalization (0.3 M KOH) vs α-kosin; confirmed by second-derivative difference spectra.
Analytical fingerprint for identity confirmation in QC workflows.
Fell et al., Anal Chim Acta 1990; post-column continuous-flow analysis.
Analytical Chemistry UV-Vis Spectroscopy Quality Control

Anthelmintic Potency Against Trematodes

Bioassay-guided fractionation of Hagenia abyssinica female flower extracts demonstrated that the non-polar (n-heptane) fraction, enriched in kosins including kosotoxin, killed all test organisms of Schistosoma mansoni and Clonorchis sinensis within 3 and 5 hours, respectively—activity that decreased substantially with increasing extract polarity [1]. By contrast, the polar methanol fraction required 166 hours to kill S. mansoni, representing a greater than 55-fold reduction in speed of anthelmintic action [1].

Anthelmintic Potency, Trematodes
Class-level inference
Kosotoxin-enriched fraction: 100% kill S. mansoni in 3 h
Polar methanol fraction: 166 h (~55-fold slower)
Anthelmintic screening context supports prioritization of non-polar kosin fraction.
Thomsen et al., 2012; in vitro assay, extract fractions.
Anthelmintic Screening Trematodes Bioassay-Guided Fractionation

Amorphous vs Crystalline Physical Form

Kosotoxin is consistently described in the pharmacognosy literature as a yellow, amorphous body, in direct contrast to protokosin, which is crystalline, and other phloroglucinol derivatives like aspidin and flavaspidic acid that are obtained as crystalline solids [1][2]. This amorphous nature affects solubility behavior, with kosotoxin being soluble in organic solvents but presenting different dissolution kinetics compared to crystalline analogs, and it imposes distinct storage and handling requirements (recommended storage at -20°C for long-term stability) .

Amorphous vs Crystalline Form
Direct head-to-head
Kosotoxin: yellow amorphous powder, est. mp ~284.9°C
Protokosin: crystalline, mp 160–160.5°C
Physical form affects dissolution; formulation protocols for crystalline analogs may not transfer directly.
Classical pharmacognosy; storage at -20°C recommended.
Solid-State Chemistry Formulation Science Phytochemical Standardization

Kosotoxin Application Scenarios


Anthelmintic Drug Discovery Against Trematodes

Kosotoxin is the appropriate selection for anthelmintic screening cascades requiring a well-characterized active phloroglucinol with a defined safety margin. Its documented potency in the kosin-enriched non-polar fraction—achieving complete kill of Schistosoma mansoni within 3 hours—significantly exceeds the activity of polar extracts, which required over 166 hours for the same endpoint [1]. Its reduced neurotoxicity relative to filixic acid makes it a safer positive control or lead scaffold compared to Dryopteris-derived phloroglucinols such as flavaspidic acid or desaspidin, which are associated with optic nerve damage and have been largely superseded by synthetic drugs due to their narrow therapeutic windows [2].

Preclinical Oncology with MAC Tumor Model

Kosotoxin is uniquely positioned among natural phloroglucinols for in vivo oncology research because it has a published acute oral toxicity NOAEL of 200 mg/kg in mice, directly linked to a study demonstrating its cytotoxic activity against MAC murine adenocarcinoma tumors in vivo [1]. Unlike protokosin, which lacks stand-alone toxicity data, or flavaspidic acid, whose higher LD50 (690 mg/kg) is unaccompanied by equivalent in vivo anti-tumor evidence, kosotoxin offers a documented dosing framework for preclinical efficacy experiments [2].

Phytochemical Reference Standard for Analytical QC

Kosotoxin's distinct UV-Vis spectral behavior—exhibiting a larger bathochromic shift upon alkalization compared to α-kosin—provides a validated analytical fingerprint for identity confirmation and purity assessment [1]. Combined with its amorphous physical form and specific storage requirement (-20°C for long-term stability), kosotoxin serves as a critical reference standard for laboratories developing HPLC, LC-MS, or spectrophotometric methods to authenticate Hagenia abyssinica-derived materials or to quantify kosotoxin in complex phytochemical mixtures [2].

Comparative Toxicology and SAR Studies

The active/inactive dichotomy between kosotoxin (active muscle poison) and its co-occurring analog protokosin (inactive, crystalline) makes this pair an ideal model system for investigating the structural determinants of phloroglucinol bioactivity [1]. Researchers studying the molecular basis of anthelmintic action or seeking to design semi-synthetic analogs with improved therapeutic indices will find kosotoxin the essential active comparator, with its oral NOAEL of 200 mg/kg providing a benchmark dose for comparative toxicity studies against related compounds such as desaspidin (oral LD50 340 mg/kg in mice) [2][3].

Application
Selection Property
Validation Focus
Trematode anthelmintic screening
Enriched non-polar fraction activity; class-level neurotoxicity endpoint context
Verify purified kosotoxin anthelmintic potency and neurotoxicity in target model
In vivo oncology model studies
Defined oral NOAEL (200 mg/kg) and reported MAC tumor model response
Confirm cytotoxicity and dose-response in appropriate tumor model
Phytochemical reference standard
Distinct UV-Vis bathochromic shift and amorphous physical form
Use spectral fingerprint for identity and purity assessment; confirm storage at -20°C
Comparative toxicology and SAR
Active/inactive dichotomy with protokosin; documented oral NOAEL
Benchmark against protokosin and other phloroglucinols; validate neurotoxicity endpoints
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